(E)-4-(2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid
Overview
Description
BMS-453 is a member of the class of dihydronaphthalenes that is 1,2-dihydronaphthalene which is substituted at positions 1, 1, 4, and 6 by methyl, methyl, phenyl, and 2-(p-carboxyphenyl)vinyl groups, respectively (the E isomer). It is a potent retinoic acid receptor gamma (RARbeta) agonist that acts as an antagonist against RARalpha and RARgamma. It has a role as a retinoic acid receptor beta agonist, a retinoic acid receptor gamma antagonist, a retinoic acid receptor alpha antagonist and a teratogenic agent. It is a member of dihydronaphthalenes, a member of benzoic acids and a stilbenoid.
Scientific Research Applications
1. PET Imaging Agent Synthesis
A derivative of the compound, specifically a fluorine-18-labeled bexarotene analogue, was synthesized for use in positron emission tomography (PET) imaging of the retinoid X receptor. This synthesis involved multiple steps and achieved a 20-30% radiochemical yield, suggesting potential applications in diagnostic imaging and cancer research (Wang, Davis, Gao, & Zheng, 2014).
2. Fluorescence Emission Studies
A derivative, 3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid, exhibits multiple tunable fluorescence emissions under different conditions like solvent, pH, and excitation wavelength. These properties are useful in developing optical materials and sensing applications (Singh & Baruah, 2017).
3. Cell Differentiation Control in Cancer Research
Compounds structurally similar to (E)-4-(2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid have been used in studies to control cell differentiation. They are used in assays measuring the ability of retinoids to reverse keratinization and inhibit tumor promoter induction, important in cancer research and treatment (Dawson et al., 1984).
4. Synthesis of Methyl Arylvinyldiazoacetates
In organic synthesis, derivatives of the compound have been utilized in the synthesis of methyl arylvinyldiazoacetates, which have implications in enantioselective C-H functionalization. This process is critical in creating specific molecular structures for pharmaceuticals (Manning & Davies, 2007).
5. Development of Security Inks
A novel V-shaped molecule derivative, used in security ink applications, demonstrates morphology-dependent fluorochromism in highly contrasted colors when subjected to mechanical force or pH stimuli. This application is significant in the development of advanced materials for security and anti-counterfeiting technologies (Lu & Xia, 2016).
6. Photovoltaic Cell Research
Derivatives of the compound have been tested as active materials in photovoltaic cells, with efficiencies in the range of 0.5-1%. This research is crucial in the development of renewable energy sources and improving the efficiency of solar power technology (Jørgensen & Krebs, 2005).
7. Photochemical Research
The compound and its derivatives have been studied for their photochemical properties, such as sigmatropic hydrogen shifts and Diels-Alder reactions. These studies are foundational in understanding chemical reaction mechanisms and designing novel photochemical processes (Widmer & Heimgartner, 1975).
8. Cyclopolymerization in Polymer Science
Used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, this compound aids in cyclopolymerization processes, contributing to the advancement of polymer science and material engineering (Mayershofer, Nuyken, & Buchmeiser, 2006).
9. Anticancer Compound Synthesis
Naphthoquinone derivatives of this compound have shown potent cytotoxic activity against various human cancer cell lines. This research is significant in the development of new anticancer drugs and understanding the mechanisms of cancer cell inhibition (Ravichandiran et al., 2019).
10. Fluorophore Development for Labelling Oligonucleotides
Derivatives like 2-(4-Carboxymethyl-naphthalene-1-carbonyl)-benzoic acid are used as novel fluorophores for oligonucleotide labeling, contributing to advancements in genetic research and molecular biology (Singh & Singh, 2008).
Mechanism of Action
BMS 453, also known as (E)-4-(2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid, BMS-453, BMS 189453, BMS453, or BMS-189453, is a synthetic retinoid . Here is an overview of its mechanism of action:
Target of Action
BMS 453 primarily targets the retinoic acid receptors (RARs), specifically acting as a RARβ agonist and a RARα/RARγ antagonist . These receptors belong to the steroid nuclear receptor superfamily .
Mode of Action
BMS 453 interacts with its targets by binding to RARβ, activating it, and binding to RARα and RARγ, inhibiting them . This interaction results in changes in the transcriptional activity of these receptors .
Biochemical Pathways
The primary biochemical pathway affected by BMS 453 is the retinoid signaling pathway . By acting as an agonist for RARβ and an antagonist for RARα and RARγ, BMS 453 can influence the transcription of genes regulated by these receptors . Additionally, BMS 453 has been shown to induce active TGFβ , which plays a crucial role in cell growth and differentiation .
Result of Action
BMS 453 has been shown to inhibit breast cell growth predominantly through the induction of active TGFβ . It causes a G1 block in the cell cycle, increasing the proportion of cells in G0/G1 phase and decreasing the proportion of cells in S phase . This results in a decrease in cell proliferation .
Biochemical Analysis
Biochemical Properties
BMS 453 interacts with retinoic acid receptors, which are nuclear receptors that regulate gene expression . The compound’s interaction with these receptors influences various biochemical reactions within the cell .
Cellular Effects
BMS 453 has been shown to inhibit the proliferation of normal breast cells via the induction of transforming growth factor β (TGFβ) activity, causing G1 arrest . This indicates that BMS 453 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of BMS 453 involves its binding to retinoic acid receptors, leading to changes in gene expression . As an agonist of RARβ and an antagonist of RARα and RARγ, BMS 453 can influence the activity of these receptors and subsequently alter the transcription of target genes .
Properties
IUPAC Name |
4-[2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O2/c1-27(2)17-16-23(21-6-4-3-5-7-21)24-18-20(12-15-25(24)27)9-8-19-10-13-22(14-11-19)26(28)29/h3-16,18H,17H2,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUODRPPTYLBGFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168213 | |
Record name | BMS453 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166977-43-1 | |
Record name | BMS453 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.